molecular formula C15H21NO2 B1372137 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane CAS No. 1158734-78-1

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane

Cat. No.: B1372137
CAS No.: 1158734-78-1
M. Wt: 247.33 g/mol
InChI Key: MCKRUBLCQZYYNI-UHFFFAOYSA-N
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Description

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The spirocyclic framework, characterized by a bicyclic structure connected through a single atom, imparts significant rigidity and three-dimensionality to the molecule, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a spirocyclization reaction. For instance, N-benzyl acrylamides can undergo electrochemical electrophilic bromination/spirocyclization with 2-bromoethan-1-ol as the brominating reagent . This reaction is conducted under mild conditions and can be scaled up for gram-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane exerts its effects is often related to its interaction with specific molecular targets. For instance, spirocyclic compounds can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane stands out due to its unique combination of a benzyl-oxy group and a spirocyclic framework, which imparts distinct physicochemical properties and potential for diverse applications.

Biological Activity

3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a spirocyclic framework that allows for significant rigidity and three-dimensionality, making it a valuable scaffold for drug design and development.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell signaling pathways related to inflammation and apoptosis.

Inhibitory Effects on RIPK1

Research indicates that this compound demonstrates potent inhibitory activity against RIPK1. This inhibition can lead to potential therapeutic applications in treating diseases associated with excessive inflammation and cell death, such as neurodegenerative disorders and certain cancers .

Antinociceptive Properties

In studies investigating pain modulation, derivatives of the compound have shown promise in alleviating acute and chronic pain conditions. The mechanism is believed to involve the modulation of fatty acid amide hydrolase (FAAH) activity, which is crucial for pain signaling pathways .

Case Studies and Experimental Results

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Study on Pain Relief : In a controlled study using animal models, the compound demonstrated significant antinociceptive effects when administered prior to inducing pain through chemical irritants. The results showed a marked reduction in pain response compared to control groups .
  • Cell Viability Assays : In vitro assays assessing cell viability in the presence of inflammatory stimuli revealed that treatment with the compound led to decreased cell death rates, indicating its protective effects against inflammatory damage .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundInhibitor of RIPK1, antinociceptiveUnique spirocyclic structure
8-Benzoyl-3-Benzyl-1,3,8-Triazaspiro[4.5]Decane-2,4-DioneInhibitory activity against RIPK1Related structural framework
2,8-Diazaspiro[4.5]Decan-1-One DerivativesPotent RIPK1 inhibitors with therapeutic potentialVariations in substituents affecting activity

Properties

IUPAC Name

3-phenylmethoxy-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)11-17-14-10-15(18-12-14)6-8-16-9-7-15/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRUBLCQZYYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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